Chemical structure of Methyl 5-(methylamino)pentanoate hydrochloride
Chemical structure of Methyl 5-(methylamino)pentanoate hydrochloride
An In-depth Technical Guide to Methyl 5-(methylamino)pentanoate Hydrochloride
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery and fine chemical synthesis, the strategic value of a molecule is often defined by its versatility and structural attributes. Methyl 5-(methylamino)pentanoate hydrochloride is one such molecule—a seemingly simple bifunctional building block that holds significant potential for the construction of more complex and biologically active compounds. This guide is intended for the practicing researcher and scientist, providing a comprehensive technical overview that moves beyond a simple recitation of facts. Herein, we will delve into the "why" behind the "how," exploring the rationale for synthetic choices and analytical interpretations. Our focus is on providing a self-validating framework for understanding and utilizing this compound, grounded in established chemical principles and authoritative references.
Chemical Identity and Structural Elucidation
Methyl 5-(methylamino)pentanoate hydrochloride is the hydrochloride salt of the methyl ester of 5-(methylamino)pentanoic acid. The presence of a secondary amine and a methyl ester within a flexible five-carbon chain makes it a valuable synthon for introducing a specific pharmacophore or for use in the construction of peptide mimetics and other complex molecular architectures.
The hydrochloride salt form enhances the compound's stability and crystallinity, and it improves its solubility in polar solvents, which can be advantageous for certain reaction conditions.[1]
Chemical Structure
The structure consists of a pentanoate backbone with a methylamino group at the 5-position and a methyl ester at the 1-position. The secondary amine is protonated in the hydrochloride salt form.
Caption: .
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. It is important to note that due to a lack of extensive published data for this specific molecule, some properties are inferred from closely related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₆ClNO₂ | - |
| Molecular Weight | 181.66 g/mol | - |
| CAS Number | 1253582-24-9 | - |
| Appearance | White to off-white solid (predicted) | Based on similar amino acid hydrochlorides.[2] |
| Melting Point | 145.5 to 147°C (for Methyl 5-aminopentanoate HCl) | Data for the primary amine analogue; a similar range is expected. |
| Solubility | Soluble in water and methanol.[1] Limited solubility in less polar organic solvents.[3] | The hydrochloride salt form significantly increases polarity and solubility in protic solvents.[1] |
| pKa (predicted) | ~9-10 for the secondary ammonium group | Typical range for secondary ammonium ions. |
Synthesis of Methyl 5-(methylamino)pentanoate Hydrochloride
The synthesis of this compound can be approached through a few logical pathways. The key transformations are the esterification of a carboxylic acid and the N-methylation of a primary amine. The order of these steps can be varied, leading to two primary synthetic routes.
Caption: Synthetic workflow for Methyl 5-(methylamino)pentanoate hydrochloride.
Protocol 1: Fischer Esterification of 5-(Methylamino)pentanoic Acid
This protocol is based on the classic Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst.[4] In this case, hydrochloric acid can serve as both the catalyst and the source of the hydrochloride salt.
Rationale: This is a straightforward and cost-effective method, particularly if the N-methylated precursor acid is available. The use of excess methanol drives the equilibrium towards the ester product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(methylamino)pentanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 fold excess by volume). While stirring, slowly add concentrated hydrochloric acid (1.1 eq) or bubble anhydrous HCl gas through the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be triturated with cold diethyl ether to induce crystallization. The solid product is then collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.
Protocol 2: Reductive Amination of Methyl 5-oxopentanoate
This alternative route involves the formation of the ester first, followed by the introduction of the methylamino group via reductive amination.
Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[2] This route may be preferable if methyl 5-oxopentanoate is a more readily available starting material.
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve methyl 5-oxopentanoate (1.0 eq) in a suitable solvent such as methanol. Add a solution of methylamine (1.1 eq, e.g., as a solution in methanol or THF) at 0 °C. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quenching and Salt Formation: Carefully quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the pH is acidic. This will also form the hydrochloride salt.
-
Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Isolation: Concentrate the aqueous layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Analytical Characterization
Due to the absence of publicly available experimental spectra for Methyl 5-(methylamino)pentanoate hydrochloride, this section provides predicted data based on established principles of NMR, IR, and MS, along with data from analogous structures. This information is intended to serve as a guide for researchers in confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen).
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show a signal for each of the seven unique carbon atoms in the molecule.
Predicted NMR Data (in D₂O):
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOCH₃ | ~3.7 (s, 3H) | ~52 |
| -CH₂-COO- | ~2.4 (t, 2H) | ~33 |
| -CH₂-CH₂COO- | ~1.7 (m, 2H) | ~22 |
| -CH₂-CH₂N- | ~1.6 (m, 2H) | ~27 |
| -CH₂-N- | ~3.0 (t, 2H) | ~48 |
| -N-CH₃ | ~2.7 (s, 3H) | ~35 |
| C=O | - | ~175 |
s = singlet, t = triplet, m = multiplet
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 5-(methylamino)pentanoate hydrochloride is expected to show characteristic absorption bands for the secondary ammonium ion, the ester carbonyl group, and C-H bonds.[5][6]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2700-2400 | N⁺-H stretch | Broad absorption characteristic of a secondary ammonium salt.[7] |
| ~1735 | C=O stretch | Strong, sharp absorption typical of an aliphatic methyl ester. |
| ~1600 | N⁺-H bend | Bending vibration of the secondary ammonium group.[7] |
| ~1200 | C-O stretch | Strong absorption from the ester C-O bond. |
| 2950-2850 | C-H stretch | Aliphatic C-H stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base of the target compound (Methyl 5-(methylamino)pentanoate), the electron ionization (EI) mass spectrum would likely show the molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrometry Data (for the free base, C₇H₁₅NO₂):
| m/z | Ion | Fragmentation Pathway |
| 145 | [M]⁺ | Molecular ion |
| 114 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 88 | [CH₃NHCH₂CH₂]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |
| 58 | [CH₂=N⁺HCH₃] | Alpha-cleavage, a common fragmentation for N-methylamines. |
Applications in Research and Development
Methyl 5-(methylamino)pentanoate hydrochloride serves as a valuable bifunctional building block in organic synthesis. Its utility stems from the presence of two reactive sites: the secondary amine and the methyl ester.
-
Pharmaceutical Synthesis: N-methylated amino acids are common motifs in many biologically active peptides and small molecules.[8] N-methylation can improve metabolic stability and cell permeability. This building block could be used in the synthesis of peptidomimetics or as a linker in drug-conjugate chemistry.
-
Fine Chemical Synthesis: The amine can be further elaborated through acylation, alkylation, or arylation reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide. This allows for the divergent synthesis of a wide range of target molecules.
Safety and Handling
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[1] Handle with appropriate personal protective equipment.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Methyl 5-(methylamino)pentanoate hydrochloride is a versatile and potentially valuable building block for chemical synthesis. While detailed experimental data for this specific compound is sparse in the public domain, its structure, properties, and reactivity can be reliably predicted based on established chemical principles and data from closely related analogues. The synthetic routes and analytical data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.
References
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
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- Reductive methylation by aqueous formaldehyde and zinc a.
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. 2019;9(2):357-365.
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Reductive amination. Wikipedia. Available from: [Link]
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Amino Acid Freebase vs. HCl Salt. Reddit. 2017. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns. HSC Chemistry & Physics. Available from: [Link]
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Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. 2016. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. 2022. Available from: [Link]
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Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]
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